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molecular formula C11H13BrS B8028956 1-Bromo-3-(cyclopentylthio)benzene

1-Bromo-3-(cyclopentylthio)benzene

Cat. No. B8028956
M. Wt: 257.19 g/mol
InChI Key: KFQHNTZNSOTOIM-UHFFFAOYSA-N
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Patent
US07442839B2

Procedure details

Iodocyclopentane (3.93 ml) was added to a mixture of 3-bromobenzenethiol and potassium carbonate (5.4 g) in acetone (50 ml) and the reaction was stirred under nitrogen for 1.5 h. A further portion of iodocyclopentane (2 ml) was added and the mixture was stirred for 1 h. The solvent was evaporated and the residue was partitioned between water and EtOAc. he combined organic extracts were washed with NaOH (2N), brine and dried (Na2SO4). The resulting oil was purified using biotage™ chromatography on silica using cyclohexane as eluant to give the title compound (3.6 g). LCMS RT=4.1 min
Quantity
3.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:7][C:8]1[CH:9]=[C:10]([SH:14])[CH:11]=[CH:12][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([S:14][CH:2]2[CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.93 mL
Type
reactant
Smiles
IC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
IC1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under nitrogen for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and EtOAc
WASH
Type
WASH
Details
were washed with NaOH (2N), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)SC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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